Ethyl 2-{[(4-oxo-4H-pyrido[1,2-A]thieno[2,3-D]pyrimidin-2-YL)carbonyl]amino}acetate
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Overview
Description
Ethyl 2-{[(4-oxo-4H-pyrido[1,2-A]thieno[2,3-D]pyrimidin-2-YL)carbonyl]amino}acetate is a complex organic compound with a unique structure that combines elements of pyridine, thieno, and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[(4-oxo-4H-pyrido[1,2-A]thieno[2,3-D]pyrimidin-2-YL)carbonyl]amino}acetate typically involves multi-step organic reactions. One common method involves the condensation of a pyridine derivative with a thieno compound, followed by cyclization and esterification reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(4-oxo-4H-pyrido[1,2-A]thieno[2,3-D]pyrimidin-2-YL)carbonyl]amino}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 2-{[(4-oxo-4H-pyrido[1,2-A]thieno[2,3-D]pyrimidin-2-YL)carbonyl]amino}acetate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate and for its biological activity.
Materials Science: It is studied for its potential use in the development of novel materials with unique electronic properties.
Biological Research: The compound’s interactions with biological molecules are explored to understand its potential therapeutic effects
Mechanism of Action
The mechanism of action of Ethyl 2-{[(4-oxo-4H-pyrido[1,2-A]thieno[2,3-D]pyrimidin-2-YL)carbonyl]amino}acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate
- 2-ethyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-7-carboxylic acid
Uniqueness
Ethyl 2-{[(4-oxo-4H-pyrido[1,2-A]thieno[2,3-D]pyrimidin-2-YL)carbonyl]amino}acetate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H13N3O4S |
---|---|
Molecular Weight |
331.3 g/mol |
IUPAC Name |
ethyl 2-[(2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carbonyl)amino]acetate |
InChI |
InChI=1S/C15H13N3O4S/c1-2-22-12(19)8-16-13(20)10-7-9-14(23-10)17-11-5-3-4-6-18(11)15(9)21/h3-7H,2,8H2,1H3,(H,16,20) |
InChI Key |
BBXNHBKFWGUPQG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=CC2=C(S1)N=C3C=CC=CN3C2=O |
Origin of Product |
United States |
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